molecular formula C16H17F6N3O2 B15021320 N,N-diethyl-6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

N,N-diethyl-6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Cat. No.: B15021320
M. Wt: 397.31 g/mol
InChI Key: RHXGUJCXMYYELV-UHFFFAOYSA-N
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Description

N,N-diethyl-6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is a synthetic organic compound that belongs to the class of oxadiazines Oxadiazines are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine typically involves the following steps:

    Formation of the oxadiazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with carbonyl compounds.

    Introduction of the trifluoromethyl groups: This step may involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine include other oxadiazines with different substituents. Examples include:

    N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine: Lacks the 2-methoxyphenyl group.

    6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine: Lacks the N,N-diethyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17F6N3O2

Molecular Weight

397.31 g/mol

IUPAC Name

N,N-diethyl-6-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine

InChI

InChI=1S/C16H17F6N3O2/c1-4-25(5-2)13-24-14(15(17,18)19,16(20,21)22)23-12(27-13)10-8-6-7-9-11(10)26-3/h6-9H,4-5H2,1-3H3

InChI Key

RHXGUJCXMYYELV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(N=C(O1)C2=CC=CC=C2OC)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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